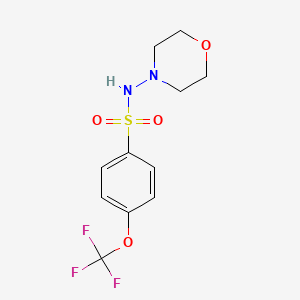

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

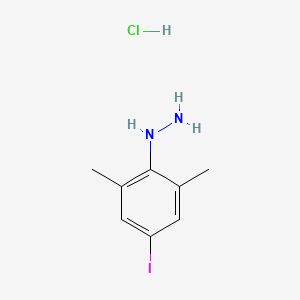

“N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the formula C11H13F3N2O4S and a molecular weight of 326.29 . It is available for bulk custom synthesis and procurement .

Molecular Structure Analysis

The molecular structure of “N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” consists of a benzenesulfonamide core with a trifluoromethoxy group at the 4-position and a morpholino group also attached .Applications De Recherche Scientifique

- Application Summary : Morpholino-based compounds, such as locked nucleic acids (LNAs), peptide nucleic acids (PNAs), and morpholinos, are promising nucleic acid analogs and mimics. They have improved biostability and can form both duplexes and triplexes, making them a versatile tool for DNA and RNA recognition .

- Methods of Application : These compounds can be used for designing oligoes for hybridization studies or as real-time polymerase chain reaction probes. They also have therapeutic and diagnostic applications .

- Results or Outcomes : The use of these analogs provides an advantage in the design and implementation of therapies and research assays, which were not implemented due to limitations associated with standard nucleic acids chemistry .

- Application Summary : Morpholino antisense oligonucleotides are used as routine tools in developmental biology to investigate gene function during early embryogenesis .

- Methods of Application : These oligonucleotides are delivered into embryos by microinjection .

- Results or Outcomes : The use of morpholinos has provided insights into developmental mechanisms. However, it’s important to note that the use of morpholinos can lead to misleading results, including off-target effects .

Scientific Field: Applied Microbiology and Biotechnology

Scientific Field: Developmental Biology

实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?

- Application Summary : Morpholine-based buffers, especially 3-(N-morpholino)propanesulfonic acid (MOPS), have been found to activate aerobic photobiocatalysis .

- Methods of Application : These buffers promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations by regenerating the flavin cofactor via sacrificial electron donation and by increasing the operational stability of flavin-dependent oxidoreductases .

- Results or Outcomes : The use of these buffers reduces the formation of hydrogen peroxide, circumventing the oxygen dilemma under aerobic conditions detrimental to fragile enzymes .

- Application Summary : Morpholino antisense oligonucleotides are used as routine tools in developmental biology to investigate gene function during early embryogenesis . These chemically modified oligos contain a morpholine ring connected with phosphorodiamidate linkages as backbone but carry unmodified nucleobases .

- Methods of Application : The methods to further modify the nucleobases using palladium-catalyzed cross-coupling reactions are described in detail . The key reactions used are halogenations of the nucleobases in suitable position and subsequent Pd-catalyzed Sonogashira and Suzuki reactions .

- Results or Outcomes : The use of these modified oligonucleotides has opened a number of applications that include interrogation of gene function by reverse genetic analysis and targeting previously “undruggable” genetic diseases .

Scientific Field: Photobiocatalysis

Scientific Field: Molecular Biology

Orientations Futures

The future directions for “N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” could involve further exploration of its potential interactions with carbonic anhydrase IX and its potential applications in cancer research . Further studies could also explore its physical and chemical properties, safety and hazards, and potential uses in various fields.

Propriétés

IUPAC Name |

N-morpholin-4-yl-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O4S/c12-11(13,14)20-9-1-3-10(4-2-9)21(17,18)15-16-5-7-19-8-6-16/h1-4,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNRLHWVMFCOHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)

![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)

![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)

![4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2378669.png)

![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)

![Spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine;hydrochloride](/img/structure/B2378675.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2378677.png)